molecular formula C8H7N3 B12962815 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B12962815
M. Wt: 145.16 g/mol
InChI Key: UJCADMLSXYYQJX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a bicyclic heterocyclic compound featuring a partially saturated pyrrolopyridine core with a nitrile substituent at position 5. Its molecular formula is C₈H₆N₃ (molecular weight: 144.16 g/mol). This compound is of interest in medicinal chemistry and materials science due to its unique structural motifs, which may influence binding interactions or electronic behavior .

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

InChI

InChI=1S/C8H7N3/c9-4-6-3-8-7(11-5-6)1-2-10-8/h3,5,10H,1-2H2

InChI Key

UJCADMLSXYYQJX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1N=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile typically involves cyclization strategies and functional group transformations. The key steps include:

  • Formation of the Pyrrolo[3,2-b]pyridine Core :

    • The pyridine and pyrrole rings are fused through cyclization reactions.
    • The nitrile (-CN) group is introduced either during the cyclization or as a post-cyclization modification.
  • Use of Precursors :

    • Common precursors include substituted pyridines or pyrroles with functional groups amenable to nitrile introduction.

Detailed Preparation Methods

Cyclization Using Nitrile Precursors

One reported method involves the cyclization of a nitrile-containing precursor to form the desired compound. This approach often employs reagents that facilitate ring closure while maintaining the integrity of the nitrile group.

Reaction Conditions:
  • Reagents : Sodium tetrahydroborate (NaBH4) and boron trifluoride diethyl etherate (BF3·Et2O).
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 0–20°C.
  • Atmosphere : Inert (e.g., nitrogen or argon).
Procedure:
  • Dissolve the nitrile precursor in THF.
  • Add NaBH4 followed by dropwise addition of BF3·Et2O at 0°C.
  • Stir the reaction mixture at room temperature for 6 hours.
  • Quench with saturated aqueous ammonium chloride (NH4Cl).
  • Extract the product with ethyl acetate and purify via silica gel chromatography.
Yield:
  • High yield (~100%) under optimized conditions.

Functional Group Transformation

An alternative approach involves transforming a pre-existing functional group (e.g., halogen or hydroxyl) into a nitrile group on a pyrrolo[3,2-b]pyridine scaffold.

Reaction Conditions:
  • Reagents : Cyanide sources such as sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN).
  • Catalysts : Transition metals (e.g., palladium or copper catalysts).
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF).
Procedure:
  • Activate the precursor molecule using a suitable catalyst.
  • Introduce the cyanide source to replace the functional group with a nitrile.
  • Purify the product using chromatographic techniques.
Notes:
  • This method allows selective introduction of the nitrile group but may require additional steps for scaffold construction.

Multi-Step Syntheses

Some methods involve multi-step syntheses starting from simple aromatic compounds:

  • Step 1 : Formation of a substituted pyridine derivative.

    • Reagents: Ammonia or amines for nucleophilic substitution.
    • Solvent: Aqueous or organic medium.
  • Step 2 : Cyclization to form the pyrrolo[3,2-b]pyridine core.

    • Reagents: Acidic or basic catalysts to promote ring closure.
  • Step 3 : Introduction of the nitrile group via functionalization.

    • Reagents and conditions as described in Section 2.2.

Comparative Analysis

Methodology Key Reagents Yield Advantages Challenges
Cyclization with Nitriles NaBH4, BF3·Et2O ~100% High yield, straightforward Requires inert atmosphere
Functional Group Transformation NaCN, TMSCN Moderate Versatile for existing scaffolds Toxic reagents
Multi-Step Synthesis Varies by step Variable Flexible starting materials Time-consuming, lower overall yield

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DDQ for oxidation and halogenated compounds for substitution reactions. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile primarily involves the inhibition of FGFRs. By binding to these receptors, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 189882-33-5)

  • Structure : Fully unsaturated pyrrolo[2,3-b]pyridine core with nitrile at position 6.
  • Molecular Formula : C₈H₅N₃ (MW: 143.15 g/mol).
  • Key Differences :
    • Aromaticity: Fully conjugated system vs. dihydro saturation in the target compound.
    • Reactivity: Greater stability toward electrophilic substitution due to aromaticity.
    • Applications: Reported as a building block in kinase inhibitor synthesis .

6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1000340-86-2)

  • Structure : Methyl substituent at position 6, nitrile at position 3.
  • Molecular Formula : C₉H₇N₃ (MW: 157.17 g/mol).
  • Key Differences: Substituent Position: Nitrile at position 5 vs. 6 in the target compound.

2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

  • Structure : Contains a ketone (oxo) group at position 2.
  • Key Differences: Polarity: Oxo group increases polarity and hydrogen-bonding capacity.

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

  • Structure : Bromine substituent at position 6, nitrile at position 3.

Structural and Electronic Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula MW (g/mol) Key Substituents Aromaticity Key Applications
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile C₈H₆N₃ 144.16 Nitrile (C6) Partial Drug intermediates
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile C₈H₅N₃ 143.15 Nitrile (C6) Full Kinase inhibitors
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile C₉H₇N₃ 157.17 Methyl (C6), Nitrile (C5) Full Not reported
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile C₈H₅N₃O 159.15 Oxo (C2), Nitrile (C6) Partial Discontinued

Electronic Effects

  • Dihydro Saturation : Reduces conjugation, lowering resonance stabilization but increasing flexibility for binding interactions .

Biological Activity

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused pyrrole and pyridine ring system with a carbonitrile group at the 6-position. Its molecular formula is C7H8N2C_7H_8N_2 and it has a molecular weight of 120.15 g/mol. The presence of both nitrogen and carbon functional groups contributes to its unique reactivity and biological interactions.

Synthesis Methods

The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile typically involves cyclization reactions. A common synthetic route includes:

  • Starting Materials : 2-Aminopyridine and ethyl cyanoacetate.
  • Reaction Conditions : Basic conditions using sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
  • Cyclization : Followed by oxidation steps to form the desired product.

This method has been optimized for industrial production to ensure high yields and purity levels.

Biological Activity Overview

The biological activity of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile has been investigated in various studies. Key findings include:

  • Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting cell proliferation in various cancer cell lines. For instance, derivatives have been tested against ovarian and breast cancer cells, demonstrating moderate cytotoxicity while sparing non-cancerous cells .
  • Enzyme Inhibition : It interacts with specific enzymes such as kinases, potentially blocking their activity and affecting cellular signaling pathways. This inhibition can lead to altered cellular processes beneficial in treating diseases like cancer .
  • Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

The mechanism of action for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile involves:

  • Enzyme Interaction : Binding to active sites on enzymes, thereby inhibiting their function.
  • Receptor Modulation : Influencing receptor activity which can lead to downstream effects on gene expression and cellular metabolism.

For example, it has been observed to affect the fibroblast growth factor receptor (FGFR) signaling pathway, crucial for cell growth and differentiation .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Study : A derivative was synthesized and tested against ovarian cancer cells showing significant cytotoxicity with minimal effects on normal cells.
  • Enzyme Inhibition Study : Research demonstrated that this compound inhibited specific kinases involved in cancer progression, leading to reduced tumor growth in animal models.
  • Antimicrobial Activity : A study evaluated the compound's effectiveness against resistant bacterial strains, revealing promising results that warrant further investigation.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerModerate cytotoxicity in cancer cell lines
Enzyme InhibitionInhibition of kinase activity
AntimicrobialEffective against various pathogens

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